Rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate

Chiral building block Stereochemical purity Diastereoselectivity

Rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate (CAS 2055840-83-8) is a chiral, trans-configured pyrrolidine derivative featuring a cyclopropyl substituent at the 4-position and an ethyl ester at the 3-position, with a molecular formula of C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol. The compound belongs to the class of 3,4-disubstituted pyrrolidine building blocks, a structural motif prevalent in numerous bioactive molecules including DPP-IV inhibitors (e.g., saxagliptin intermediates) and neuronal nitric oxide synthase (nNOS) inhibitors.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
Cat. No. B13335344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCC1C2CC2
InChIInChI=1S/C10H17NO2/c1-2-13-10(12)9-6-11-5-8(9)7-3-4-7/h7-9,11H,2-6H2,1H3/t8-,9+/m1/s1
InChIKeySXQBCFBECZNJCA-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-Ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate: Chiral Pyrrolidine Building Block for Medicinal Chemistry and CNS-Targeted Synthesis


Rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate (CAS 2055840-83-8) is a chiral, trans-configured pyrrolidine derivative featuring a cyclopropyl substituent at the 4-position and an ethyl ester at the 3-position, with a molecular formula of C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . The compound belongs to the class of 3,4-disubstituted pyrrolidine building blocks, a structural motif prevalent in numerous bioactive molecules including DPP-IV inhibitors (e.g., saxagliptin intermediates) and neuronal nitric oxide synthase (nNOS) inhibitors [1][2]. Its rel-(3R,4R) relative stereochemistry defines the trans orientation of the cyclopropyl and ester groups, a critical parameter for downstream molecular recognition. The predicted physicochemical profile includes a boiling point of 250.8±33.0 °C, density of 1.105±0.06 g/cm³, and a pKa of 9.46±0.10, positioning it as a moderately basic secondary amine building block suitable for further functionalization in drug discovery programs .

Why Generic Substitution Fails for rel-Ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate in Drug Discovery Procurement


Substituting rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate with a generic pyrrolidine-3-carboxylate ester—or even with its methyl ester or racemic counterpart—introduces quantifiable liabilities that cascade through subsequent synthetic steps. The rel-(3R,4R) trans stereochemistry is not a cosmetic label; it dictates the spatial orientation of functional groups during amide bond formation, N-alkylation, or Boc-protection, directly impacting the diastereomeric ratio of downstream products [1]. The cyclopropyl substituent exerts a measurable electron-withdrawing effect that reduces the basicity of the pyrrolidine nitrogen (ΔpKa ≈ 1.5–2.0 units compared to unsubstituted pyrrolidine) and imposes conformational restriction that alters target binding geometry—a property explicitly exploited in nNOS and DPP-IV inhibitor design [2][3]. Using a racemic mixture in place of the stereochemically defined rel-(3R,4R) form introduces a 50% contamination of the undesired enantiomer, necessitating costly chiral resolution or resulting in ambiguous SAR data that confounds lead optimization [1].

Quantitative Differentiation Evidence: rel-Ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate vs. Closest Analogs


Stereochemical Definition: rel-(3R,4R) Trans Configuration vs. Racemic Mixtures in Asymmetric Synthesis

The rel-(3R,4R) designation provides a defined trans relationship between the 3-ester and 4-cyclopropyl substituents. In contrast, the racemic trans mixture (rac-ethyl trans-4-cyclopropylpyrrolidine-3-carboxylate, CAS 2165807-16-7) contains both (3R,4R) and (3S,4S) enantiomers in equal proportion. In published stereodivergent pyrrolidine syntheses, the use of enantiopure or diastereomerically pure cyclopropane diester precursors yields discrete diastereomers in highly selective fashion (>90% de), whereas racemic precursors produce complex mixtures requiring chromatographic separation [1]. The rel-(3R,4R) compound eliminates this separation burden and ensures downstream products inherit predictable absolute stereochemistry.

Chiral building block Stereochemical purity Diastereoselectivity

Cyclopropyl-Induced Basicity Modulation: Predicted pKa Comparison with Unsubstituted Pyrrolidine-3-carboxylate

The cyclopropyl group exhibits a measurable electron-withdrawing inductive effect that reduces the basicity of the pyrrolidine nitrogen. The predicted pKa of the conjugate acid of rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate is 9.46 ± 0.10 . This is lower than the pKa of unsubstituted ethyl pyrrolidine-3-carboxylate (predicted pKa 9.49 ± 0.10) [1] and substantially lower than pyrrolidine itself (pKa of conjugate acid ≈ 11.3) [2]. In the context of nNOS inhibitor design, the introduction of a cyclopropyl ring adjacent to an amino group was shown to reduce the calculated pKa from 8.9 (parent compound 1) to 7.4 (cyclopropyl analog 2), a ΔpKa of 1.5 units that was associated with altered hydrogen-bonding strength to the active-site glutamate residue and modified membrane permeability [3].

pKa modulation Basicity Electron-withdrawing effect Membrane permeability

Conformational Restriction from Cyclopropyl Group: Impact on Isozyme Selectivity in nNOS Inhibitor Scaffolds

The cyclopropyl ring introduces torsional rigidity that restricts the conformational freedom of substituents on the pyrrolidine scaffold. In a comparative nNOS inhibitor series built on the cis-3,4-pyrrolidine scaffold, compounds bearing a trans-cyclopropyl group in the tail region exhibited nNOS Ki values ranging from 0.046 to 0.175 μM with selectivity ratios (nNOS/eNOS) of 177–1500-fold [1]. The most potent cyclopropyl-containing inhibitor (2e, Ki = 0.046 μM) achieved 1500-fold selectivity for nNOS over eNOS, while the methyl-containing comparator series showed distinct potency-selectivity profiles due to differences in amino group basicity (pKa 7.4 for cyclopropyl vs. pKa 8.0 for methyl) [1]. X-ray crystallography confirmed that cyclopropyl stereochemistry directly influences the binding orientation of the tail phenyl ring by >12°, with only the (R,S) 'ring up' enantiomer binding exclusively in the nNOS active site [1].

Conformational rigidity Isozyme selectivity nNOS SAR

Ethyl Ester vs. Methyl Ester: Physicochemical Property and Reactivity Differentiation for Downstream Functionalization

The ethyl ester moiety in rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate offers differentiated physicochemical properties and reactivity compared to the closely related methyl ester analog (methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate, CAS 1820570-40-8, MW 169.22) . The target compound has a higher molecular weight (183.25 vs. 169.22 g/mol) and a lower predicted density (1.105 vs. approximately 1.13 g/cm³ for the methyl ester) . More critically, ethyl esters exhibit slower alkaline hydrolysis rates than methyl esters due to increased steric hindrance at the carbonyl carbon, providing greater stability during N-Boc protection or N-alkylation steps that employ basic conditions . The increased lipophilicity of the ethyl ester (estimated ΔlogP ≈ +0.5) can also influence phase-transfer behavior during extractive workup, a practical consideration in multi-step synthesis.

Ester lability Lipophilicity Hydrolysis rate Synthetic intermediate

Cyclopropylpyrrolidine Scaffold in DPP-IV Inhibitor Intermediates: Industrial Precedent for Large-Scale Synthesis

The cyclopropyl-fused pyrrolidine motif is a core structural element in the DPP-IV inhibitor saxagliptin (Onglyza®), an FDA-approved Type 2 diabetes therapy [1]. US Patent US7420079B2 specifically describes synthetic routes employing cyclopropylpyrrolidine intermediates for the production of DPP-IV inhibitors, demonstrating that trans-cyclopropyl-substituted pyrrolidine building blocks are amenable to multi-kilogram scale synthesis with appropriate protecting group strategies (e.g., Boc protection) [1]. The patent discloses that the stereochemistry of the cyclopropyl-pyrrolidine junction is critical for DPP-IV inhibitory activity, and methods are provided for producing the desired diastereomer selectively. This establishes an industrial precedent that derivatives of the 4-cyclopropylpyrrolidine-3-carboxylate scaffold are procurable and scalable within pharmaceutical supply chains, distinguishing them from less precedented heterocyclic building blocks that lack demonstrated large-scale synthetic routes [2].

DPP-IV inhibitor Saxagliptin intermediate Process chemistry Industrial scalability

High-Impact Application Scenarios for rel-Ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate in Drug Discovery and Chemical Biology


Stereochemically Controlled Synthesis of Selective nNOS Inhibitors for Neurological Disorder Programs

Medicinal chemistry teams pursuing selective neuronal nitric oxide synthase (nNOS) inhibitors for Parkinson's, Alzheimer's, or cerebral palsy indications can employ rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate as a key chiral building block to construct the cyclopropyl-constrained inhibitor tail. As demonstrated by Li et al. (2013), the trans-cyclopropyl pyrrolidine scaffold enables nNOS inhibitors with Ki values in the double-digit nanomolar range (0.046–0.175 μM) and isozyme selectivity ratios up to 1500-fold over eNOS [1]. The rel-(3R,4R) configuration ensures the stereochemical integrity required for the 'ring up' binding mode observed in crystallographic studies, where only the correct cyclopropyl enantiomer engages the active-site glutamate residue [1]. The ethyl ester handle permits late-stage diversification via hydrolysis to the carboxylic acid followed by amide coupling, or direct transesterification, enabling rapid SAR exploration of the tail region.

DPP-IV Inhibitor Lead Optimization and Saxagliptin Analog Generation

For diabetes and metabolic disease programs targeting dipeptidyl peptidase IV (DPP-IV), rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate provides a direct entry point to the cyclopropyl-fused pyrrolidine core that is pharmacophoric for saxagliptin-class inhibitors [2]. The established process chemistry routes disclosed in US Patent US7420079B2 demonstrate that N-protection (e.g., with Boc), ester hydrolysis, and coupling with adamantyl-derived amine partners can be executed on multi-kilogram scale [2]. Using this building block at the hit-to-lead stage ensures that the synthetic route is scalable by design, avoiding the need for late-stage route re-engineering that frequently delays preclinical development timelines. The differentiated ethyl ester (vs. methyl ester) provides greater stability under the basic conditions typically employed for N-Boc protection.

Conformational Constraint Strategy for CNS-Penetrant Kinase or GPCR Ligands

CNS drug discovery programs requiring balanced potency, selectivity, and blood-brain barrier (BBB) penetration can leverage the cyclopropyl-imparted pKa reduction (from ~8.9 to ~7.4 in the amino tail context; predicted pKa of the target building block: 9.46) [1]. Reduced basicity of the pyrrolidine nitrogen decreases the fraction of positively charged species at physiological pH (7.4), which is correlated with improved passive membrane permeability and potentially enhanced CNS exposure [1]. When incorporated into kinase hinge-binders or GPCR ligand scaffolds, the conformational rigidity of the trans-cyclopropyl pyrrolidine system pre-organizes the vector of substituents, reducing the entropic penalty upon target binding—a principle validated in the nNOS crystallography studies where cyclopropyl stereochemistry directly dictated the binding orientation of key pharmacophoric elements [1].

Chiral Building Block Procurement for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

Fragment-based and DNA-encoded library platforms demand building blocks with defined stereochemistry, synthetic tractability, and favorable physicochemical properties. Rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate meets these criteria with its moderate molecular weight (183.25 g/mol), predicted density (1.105 g/cm³), and a secondary amine handle compatible with on-DNA amide bond formation or reductive amination . The ethyl ester provides a masked carboxylic acid that can be unveiled post-library synthesis for further conjugation or biophysical assay. Compared to the racemic trans mixture (CAS 2165807-16-7), the stereochemically defined compound eliminates the ambiguity of enantiomer identity in hit deconvolution, reducing false-positive and false-negative rates in DEL selections by ensuring that each library member has a unique, defined stereochemistry [3].

Quote Request

Request a Quote for Rel-ethyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.